2,6-dichloro-3-hydroxybenzoic acid
Description
Properties
CAS No. |
4641-37-6 |
|---|---|
Molecular Formula |
C7H4Cl2O3 |
Molecular Weight |
207 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,6 Dichloro 3 Hydroxybenzoic Acid
Established Synthetic Routes and Reaction Mechanisms
The production of 2,6-dichloro-3-hydroxybenzoic acid and its derivatives relies on a foundation of established chemical reactions, which have been optimized over time for better performance and selectivity.
The Kolbe-Schmitt reaction is a cornerstone in the synthesis of aromatic hydroxy acids. aakash.ac.in This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under pressure and heat, followed by acidification to yield the desired hydroxybenzoic acid. aakash.ac.inwikipedia.org In the context of 2,6-dichloro-3-hydroxybenzoic acid, a halogenated phenol (B47542), specifically 2,5-dichlorophenol (B122974), serves as the starting material.
The process begins with the formation of a potassium salt of 2,5-dichlorophenol. This is achieved by dissolving 2,5-dichlorophenol in a solution of potassium hydroxide (B78521) and water. A solvent such as xylene is added, and the mixture is heated to remove water, resulting in a 2,5-dichlorophenoxide potassium solution. google.com This phenoxide is then subjected to a high-pressure carboxylation reaction with carbon dioxide. google.com The reaction is typically catalyzed, with potassium chloride being a noted catalyst. google.com The carboxylation occurs under controlled temperature and pressure, for instance, at 145°C and 6 MPa for 12 hours. google.com Following the reaction, the resulting potassium 3,6-dichloro-2-hydroxybenzoate is treated with an acid to produce 3,6-dichloro-2-hydroxybenzoic acid. google.com
The mechanism of the Kolbe-Schmitt reaction involves the nucleophilic attack of the phenoxide ion on the carbon atom of carbon dioxide. aakash.ac.in The electron-rich phenoxide is highly susceptible to electrophilic aromatic substitution. aakash.ac.in The negative charge on the phenoxide ion is delocalized into the benzene (B151609) ring, activating the ortho and para positions for electrophilic attack. aakash.ac.in The choice of alkali metal can influence the regioselectivity of the carboxylation. While sodium phenoxide tends to yield the ortho-isomer (salicylic acid), potassium phenoxide can favor the formation of the para-isomer, 4-hydroxybenzoic acid. wikipedia.orgcambridge.org
Beyond the classical Kolbe-Schmitt reaction, researchers have explored alternative and novel pathways for synthesizing benzoic acid derivatives. rsc.orggoogle.com One such approach involves the nucleophilic substitution reaction of a related compound with sodium hydroxide in methanol (B129727) under a protective gas atmosphere. google.com This method is highlighted for its use of readily available raw materials and for generating less wastewater. google.com
Another innovative method involves the synthesis from biomass-derived materials. For instance, a direct, one-step synthesis of benzoic acid has been demonstrated from quinic acid and shikimic acid, which are derived from glucose. escholarship.org This process utilizes formic acid-mediated deoxygenation and proceeds with high selectivity and efficiency under mild conditions. escholarship.org
Furthermore, novel synthetic strategies include multicomponent reactions. An effective one-pot, four-component method has been developed for the synthesis of complex benzoic acid derivatives under microwave irradiation in an aqueous medium, offering short reaction times and high yields. oiccpress.com Other approaches focus on the functionalization of precursors, such as the synthesis of urea-benzoic acid functionalized magnetic nanoparticles, which can act as heterogeneous catalysts in subsequent reactions. nih.gov
Catalytic Approaches and Reaction Optimization in Synthesis
Catalysis plays a pivotal role in optimizing the synthesis of 2,6-dichloro-3-hydroxybenzoic acid and related compounds, aiming for higher yields, improved selectivity, and milder reaction conditions.
In the Kolbe-Schmitt synthesis of 3,6-dichloro-2-hydroxybenzoic acid from 2,5-dichlorophenol, potassium chloride is used as a catalyst in the high-pressure carboxylation step. google.com The use of catalysts like potassium carbonate is also common in the industrial production of this compound. google.com The choice of catalyst can significantly influence the reaction's efficiency. For 2,5-dichlorophenate, potassium salts are noted to be more effective catalysts than their sodium counterparts. google.com
Reaction optimization also involves adjusting parameters such as temperature, pressure, and solvent. For instance, in a patented method, the nucleophilic substitution reaction temperature is maintained between 120-150°C, with the pressure adjusted accordingly, ranging from 0.7 MPa to 1.4 MPa. google.com The ratio of reactants is also a critical factor; for example, the molar ratio of sodium hydroxide to the starting compound can be in the range of 3-5. google.com
Recent research has also explored the use of novel catalytic systems. For example, Fe3O4@SiO2@(CH2)3–urea–benzoic acid has been developed as a heterogeneous dual acidic and hydrogen bonding catalyst for the synthesis of various organic compounds, demonstrating the potential for recyclable and efficient catalytic processes. nih.gov
Green Chemistry Principles in the Synthesis of Dichlorohydroxybenzoic Acids
The principles of green chemistry are increasingly being integrated into the synthesis of dichlorohydroxybenzoic acids and other chemical compounds to minimize environmental impact. rsc.orgnih.gov These principles focus on using less hazardous materials, reducing waste, and improving energy efficiency.
One of the key areas of focus is the use of environmentally friendly solvents and reagents. For example, some modern synthetic methods aim to reduce the use of harsh organic solvents and replace them with greener alternatives like ethanol (B145695) or even conduct reactions in aqueous media. oiccpress.comresearchgate.net A patented method for producing a benzoic acid derivative highlights the advantage of omitting complex extraction and evaporation procedures by recrystallizing the product from a methanol-type solvent, which is the same type used in the reaction. google.com
The use of biomass as a starting material is a significant step towards sustainable chemical production. escholarship.org The synthesis of benzoic acid from glucose-derived materials like quinic acid and shikimic acid provides a renewable alternative to petroleum-based feedstocks. escholarship.org This approach also eliminates the use of hazardous substances like benzene. escholarship.org
Furthermore, the development of catalytic processes that are highly efficient and allow for the recycling of the catalyst contributes to waste reduction. nih.govgoogle.com The aerobic auto-oxidation of benzaldehyde (B42025) to benzoic acid, which uses oxygen as a terminal oxidant and avoids stoichiometric organic oxidants, is another example of a greener synthetic route. rsc.org
Precursor Chemistry and Synthetic Strategy Development
Alternative synthetic strategies often involve the modification of different precursors. For example, one method starts with 3-hydroxybenzoic acid and introduces chlorine atoms through a controlled chlorination reaction. prepchem.com In one procedure, chlorine gas is bubbled through a solution of 3-hydroxybenzoic acid in methanol at a very low temperature (below -60°C) to yield 2-chloro-3-hydroxybenzoic acid. prepchem.com
The development of novel precursors from renewable sources is also a key area of research. Lignin, a complex polymer found in plant cell walls, can be broken down into various benzoic acid derivatives (LBADs), such as p-hydroxybenzoic acid, vanillic acid, and syringic acid. rsc.org These LBADs can then serve as platform molecules for the synthesis of a wide range of valuable chemicals, including active pharmaceutical ingredients. rsc.org This strategy aligns with the principles of a circular economy by valorizing a low-economic-value byproduct of the paper and pulp industry. rsc.org
Chemical Reactivity and Derivatization of 2,6 Dichloro 3 Hydroxybenzoic Acid
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The reactivity of the aromatic ring in 2,6-dichloro-3-hydroxybenzoic acid is significantly influenced by the electronic properties of its substituents: the two chlorine atoms, the hydroxyl group, and the carboxylic acid group. These groups dictate the positions at which electrophilic and nucleophilic substitution reactions occur.
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.com The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chlorine atoms and the carboxylic acid group are deactivating, meta-directing groups. The interplay of these effects determines the regioselectivity of the reaction. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commsu.edu For instance, nitration introduces a nitro (-NO2) group onto the aromatic ring using a mixture of nitric acid and sulfuric acid. byjus.com
The general mechanism for electrophilic aromatic substitution involves two main steps:
Attack of the electrophile on the π-electron system of the benzene (B151609) ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion. byjus.com
Deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring. byjus.com
Nucleophilic Aromatic Substitution:
Conversely, nucleophilic aromatic substitution is favored by the presence of electron-withdrawing groups, which activate the ring towards attack by a nucleophile. libretexts.org In the case of 2,6-dichloro-3-hydroxybenzoic acid, the two chlorine atoms and the carboxylic acid group make the ring electron-deficient and thus susceptible to nucleophilic attack. Aryl halides with electron-withdrawing substituents can undergo nucleophilic substitution, where a nucleophile replaces a halide ion. libretexts.org These reactions typically proceed via a Meisenheimer complex, a resonance-stabilized, negatively charged intermediate. libretexts.org The electron-withdrawing groups stabilize this intermediate, particularly when they are positioned ortho or para to the leaving group. libretexts.org
Functional Group Transformations and Mechanistic Investigations
The carboxylic acid and phenolic hydroxyl groups of 2,6-dichloro-3-hydroxybenzoic acid are key sites for a variety of functional group transformations, enabling the synthesis of a wide range of derivatives.
Carboxylic Acid Group Derivatization (e.g., Esterification, Amidation)
The carboxylic acid group can be readily converted into esters and amides.
Esterification:
Esterification of hydroxybenzoic acids can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst or by reacting it with a halogenated derivative in a homogeneous liquid phase with a non-quaternizable tertiary amine. google.com For example, the reaction of a hydroxybenzoic acid with an aliphatic hydrocarbon derivative can yield the corresponding ester. google.com The antioxidant activity of phenolic compounds is influenced by their hydroxyl groups and the relative positions of other chemical moieties. researchgate.net
Amidation:
Amidation involves the reaction of the carboxylic acid, or its more reactive derivative like an acyl chloride, with an amine to form an amide bond. This transformation is a fundamental reaction in organic synthesis and is crucial for building more complex molecules.
Phenolic Hydroxyl Group Modifications (e.g., Alkylation, Acylation)
The phenolic hydroxyl group is also a versatile handle for derivatization.
Alkylation:
Alkylation of the phenolic hydroxyl group can be accomplished using various alkylating agents, such as alkyl halides, in the presence of a base. This reaction results in the formation of an ether linkage.
Acylation:
Acylation introduces an acyl group to the phenolic oxygen, forming an ester. This is typically carried out using an acyl halide or anhydride (B1165640) in the presence of a base.
Halogen Atom Reactivity and Dehalogenation Studies
The chlorine atoms on the aromatic ring of 2,6-dichloro-3-hydroxybenzoic acid can participate in certain reactions, although they are generally less reactive than the other functional groups. Under specific conditions, such as in the presence of strong nucleophiles or catalysts, the chlorine atoms can be displaced.
Dehalogenation, the removal of a halogen atom, can also be achieved under certain reductive conditions. This can be a useful transformation for synthesizing derivatives with different substitution patterns.
Synthesis of Advanced Derivatives and Analogs
The derivatization of 2,6-dichloro-3-hydroxybenzoic acid allows for the synthesis of advanced derivatives and analogs with potentially interesting chemical and biological properties.
Amino-substituted Dichlorohydroxybenzoic Acid Derivatives
The introduction of an amino group onto the aromatic ring can be achieved through various synthetic routes. One common method involves the nitration of the ring followed by the reduction of the nitro group to an amine. The position of nitration will be directed by the existing substituents. These amino-substituted derivatives can serve as building blocks for the synthesis of more complex molecules, including heterocyclic compounds like benzo[d]thiazoles, which are known to have a wide range of biological activities. nih.gov
Reaction Kinetics and Thermodynamic Analyses of Transformations
The kinetics of reactions involving benzoic acid derivatives, such as esterification, are influenced by the electronic and steric effects of the substituents on the aromatic ring. The presence of electron-withdrawing groups, like the chlorine atoms in 2,6-dichloro-3-hydroxybenzoic acid, generally increases the reaction rate of the carboxylic acid group in esterification reactions by making the carbonyl carbon more electrophilic.
Thermodynamic parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), are crucial for understanding the spontaneity and equilibrium position of a reaction. For the ionization of substituted benzoic acids, a linear relationship between ΔG, ΔH, and ΔS has been observed. researchgate.net
The following table presents thermodynamic data for the ionization of benzoic acid and some of its derivatives in aqueous solution, which can serve as a reference for estimating the behavior of 2,6-dichloro-3-hydroxybenzoic acid.
| Compound | pKa | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| Benzoic acid | 4.20 | 24.0 | -0.5 | -82 |
| 3-Chlorobenzoic acid | 3.82 | 21.8 | -0.1 | -73 |
| 4-Chlorobenzoic acid | 3.98 | 22.7 | -0.2 | -77 |
| 3-Hydroxybenzoic acid | 4.08 | 23.3 | - | - |
| 4-Hydroxybenzoic acid | 4.58 | 26.1 | - | - |
Data for pKa, ΔG°, ΔH°, and ΔS° are for the ionization of the carboxylic acid group in water at 298 K. Data for hydroxybenzoic acids are provided for comparison of substituent effects.
The study of the reaction between catecholamines and chlorinated methylperoxy radicals has shown that the reaction mechanism is dependent on both thermodynamic and kinetic parameters. researchgate.net The number of chlorine atoms and hydroxyl groups significantly influences the reaction pathway. researchgate.net This suggests that the reactivity of 2,6-dichloro-3-hydroxybenzoic acid in radical-mediated reactions would be complex and influenced by its specific substitution pattern.
Spectroscopic and Advanced Structural Elucidation of 2,6 Dichloro 3 Hydroxybenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
While one-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for initial characterization, complex molecules like derivatives of 2,6-dichloro-3-hydroxybenzoic acid often require advanced two-dimensional (2D) NMR techniques for unambiguous assignment of all proton and carbon signals. ipb.pt Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing correlations between protons and directly attached carbons (one-bond C-H) and across multiple bonds (two- or three-bond C-H), respectively. ipb.pt This allows for the precise mapping of the molecular framework.
The Nuclear Overhauser Effect (NOE) is another powerful NMR phenomenon that provides information about the spatial proximity of protons. By irradiating a specific proton and observing the enhancement of signals from nearby protons, it is possible to deduce the conformation of the molecule in solution. ipb.pt
Furthermore, the choice of deuterated solvent can significantly influence the chemical shifts of protons, particularly those involved in hydrogen bonding, such as the hydroxyl and carboxylic acid protons. thieme-connect.decarlroth.com Comparing NMR spectra recorded in different solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) can help to identify and confirm the signals of these exchangeable protons. thieme-connect.desigmaaldrich.compitt.edu The chemical shift of water as a residual impurity in these solvents can also vary, and its position can be influenced by temperature and the presence of solutes. pitt.edu
| Technique | Information Provided | Application to 2,6-Dichloro-3-hydroxybenzoic Acid Derivatives |
| ¹H NMR | Provides information on the chemical environment and multiplicity of protons. | Determines the substitution pattern on the aromatic ring. |
| ¹³C NMR | Shows the number and types of carbon atoms in the molecule. | Confirms the carbon skeleton and the presence of carbonyl and hydroxyl groups. |
| HSQC | Correlates protons with their directly attached carbons. | Assigns specific proton signals to their corresponding carbon atoms in the aromatic ring. |
| HMBC | Shows correlations between protons and carbons over two or three bonds. | Establishes the connectivity between the carboxylic acid group, the hydroxyl group, and the chlorinated aromatic ring. |
| NOESY/ROESY | Reveals through-space proximity of protons. | Helps in determining the preferred conformation of the molecule in solution, particularly the orientation of the hydroxyl and carboxylic acid groups relative to the chlorine atoms. |
| Solvent Titration | Monitors changes in chemical shifts upon addition of a different solvent. | Can help identify protons involved in intermolecular hydrogen bonding. |
For more complex structural analyses or to probe specific metabolic pathways, isotope labeling is an invaluable tool. sigmaaldrich.comnih.gov The introduction of NMR-active isotopes like ¹³C and ¹⁵N can significantly enhance sensitivity and simplify complex spectra. sigmaaldrich.comnih.gov For instance, the synthesis of 2,6-dichloro-3-hydroxybenzoic acid with a uniformly ¹³C-labeled phenyl ring (3,6-Dichloro-2-hydroxybenzoic acid-(phenyl-¹³C₆)) allows for detailed ¹³C-¹³C correlation experiments, which can be crucial for assigning the carbon skeleton unambiguously. sigmaaldrich.comsigmaaldrich.comepa.gov
Selective labeling, where only specific positions in the molecule are enriched with an isotope, is another powerful approach. nih.govnih.gov This can be achieved through the use of specifically labeled precursors in a synthesis. Isotope labeling is particularly useful in studying high-molecular-weight derivatives or in situations where spectral overlap is a significant issue. unl.ptutoronto.ca
| Isotope Labeling Strategy | Purpose | Example Application for Derivatives |
| Uniform ¹³C Labeling | Increases sensitivity for ¹³C NMR and enables ¹³C-¹³C correlation experiments. | Synthesis of a derivative with a fully ¹³C-labeled aromatic ring to facilitate the complete assignment of all carbon resonances. sigmaaldrich.comsigmaaldrich.comepa.gov |
| Selective ¹³C Labeling | Simplifies spectra by only showing signals from the labeled sites. | Labeling the carboxylic acid carbon to study its reactivity and interactions. |
| ¹⁵N Labeling | Used for derivatives containing nitrogen to study N-H correlations and nitrogen metabolism. | Introduction of an amide group with a ¹⁵N-labeled nitrogen to probe its conformation and hydrogen bonding. |
Mass Spectrometry (MS) for Molecular Characterization and Mechanistic Pathway Confirmation
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of 2,6-dichloro-3-hydroxybenzoic acid and its derivatives. nih.gov This is particularly important for distinguishing between compounds with the same nominal mass but different elemental compositions. The exact mass of 2,6-dichloro-3-hydroxybenzoic acid (C₇H₄Cl₂O₃) is 205.9537494 Da. nih.gov
Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation and for monitoring chemical reactions. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides valuable information about the structure of the precursor ion. This technique can be used to monitor the formation of 2,6-dichloro-3-hydroxybenzoic acid and its derivatives in a reaction mixture, providing insights into the reaction mechanism. ipb.pt The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) is a characteristic feature in the mass spectrum of chlorinated compounds and aids in their identification.
| Ionization Technique | Information Obtained | Relevance to 2,6-Dichloro-3-hydroxybenzoic Acid |
| Electron Ionization (EI) | Provides a characteristic fragmentation pattern, often leading to extensive fragmentation. | Useful for creating a library of mass spectra for identification purposes. The NIST WebBook provides EI mass spectral data for related compounds like 3,5-dichloro-4-hydroxybenzoic acid. nist.gov |
| Electrospray Ionization (ESI) | A soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, preserving the molecular ion. | Ideal for determining the molecular weight of 2,6-dichloro-3-hydroxybenzoic acid and its derivatives. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of the elemental formula. | Confirms the elemental composition of the synthesized compounds. |
| Tandem Mass Spectrometry (MS/MS) | Generates fragment ions from a selected precursor ion, providing structural information. | Can be used to confirm the structure of derivatives and to differentiate between isomers. |
X-ray Crystallography for Solid-State Structural Determination
While NMR and MS provide valuable information about the structure of molecules in the gas and solution phases, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. hmdb.ca A single-crystal X-ray diffraction study of 2,6-dichloro-3-hydroxybenzoic acid or its derivatives would provide accurate bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and stacking interactions in the crystal lattice. This information is crucial for understanding the physical properties of the compound in the solid state. For example, a study of the related compound 2,6-dihydroxybenzoic acid revealed that it crystallizes as hydrogen-bonded carboxylic dimers. uiowa.edu
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | The geometry of the molecule. |
| Torsion Angles | The conformation of the molecule in the solid state. |
| Intermolecular Interactions | Details of hydrogen bonding, halogen bonding, and π-π stacking interactions. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which encompasses infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups within a molecule. By analyzing the vibrational modes of a molecule upon interaction with electromagnetic radiation, a characteristic spectrum is produced that acts as a molecular fingerprint. This section details the application of IR and Raman spectroscopy for the functional group analysis of 2,6-dichloro-3-hydroxybenzoic acid, drawing upon established principles and comparative data from related benzoic acid derivatives. While direct and detailed spectral analyses for 2,6-dichloro-3-hydroxybenzoic acid are not extensively reported in publicly available literature, the expected vibrational frequencies can be reliably inferred by examining the spectra of analogous compounds.
The primary functional groups in 2,6-dichloro-3-hydroxybenzoic acid that can be characterized using vibrational spectroscopy are the carboxylic acid group (-COOH), the hydroxyl group (-OH), the aromatic ring, and the carbon-chlorine bonds (C-Cl).
Detailed Research Findings
The analysis of vibrational spectra of benzoic acid and its derivatives provides a solid foundation for assigning the characteristic bands of 2,6-dichloro-3-hydroxybenzoic acid. The following subsections detail the expected vibrational modes for each key functional group.
O-H Vibrations: The O-H group gives rise to distinct stretching and bending vibrations. In 2,6-dichloro-3-hydroxybenzoic acid, there are two O-H groups: one from the carboxylic acid and one from the phenolic hydroxyl group.
O-H Stretching: The O-H stretching vibrations are typically observed as broad bands in the high-frequency region of the IR spectrum, usually between 3200 and 3550 cm⁻¹. rasayanjournal.co.in The broadness of the band is a result of intermolecular hydrogen bonding. For the carboxylic acid dimer, a very broad absorption is expected in the 3300-2500 cm⁻¹ range. The phenolic O-H stretch is also anticipated in this region.
O-H In-Plane Bending: The in-plane bending vibration for the O-H group is typically found in the 1440-1260 cm⁻¹ range. rasayanjournal.co.in
C=O and C-O Vibrations: The carboxylic acid group is a central feature of the molecule, with its carbonyl and hydroxyl components giving rise to characteristic vibrations.
C=O Stretching: The carbonyl (C=O) stretching vibration of the carboxylic acid group is one of the most intense and recognizable bands in the IR spectrum. For aromatic carboxylic acids, this band typically appears in the range of 1710-1680 cm⁻¹. The formation of intermolecular hydrogen-bonded dimers, common in carboxylic acids in the solid state, lowers the C=O stretching frequency.
C-O Stretching: The C-O stretching vibration of the carboxylic acid group is expected to appear in the region of 1320-1210 cm⁻¹. The phenolic C-O stretching vibration is typically observed around 1260-1000 cm⁻¹.
Aromatic Ring Vibrations: The benzene (B151609) ring has several characteristic vibrational modes.
C-H Stretching: The aromatic C-H stretching vibrations are generally found in the region of 3100-3000 cm⁻¹. rasayanjournal.co.in
C=C Stretching: The C=C stretching vibrations within the aromatic ring typically produce a set of bands in the 1625-1400 cm⁻¹ region.
C-H In-Plane and Out-of-Plane Bending: The in-plane C-H bending vibrations are observed between 1300 and 1000 cm⁻¹, while the out-of-plane bending vibrations appear below 1000 cm⁻¹. rasayanjournal.co.in
C-Cl Vibrations: The presence of two chlorine atoms on the aromatic ring will also result in characteristic vibrational modes.
C-Cl Stretching: The C-Cl stretching vibrations for aryl chlorides are typically found in the range of 1100-800 cm⁻¹. The exact position depends on the substitution pattern on the benzene ring.
The following tables summarize the expected vibrational frequencies for 2,6-dichloro-3-hydroxybenzoic acid based on the analysis of its functional groups and data from related molecules.
Table 1: Inferred IR and Raman Spectral Data for 2,6-Dichloro-3-hydroxybenzoic Acid
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch (Carboxylic Acid Dimer) | 3300-2500 (Broad) | Carboxylic Acid |
| O-H Stretch (Phenolic) | ~3200 | Hydroxyl |
| C-H Stretch (Aromatic) | 3100-3000 | Aromatic Ring |
| C=O Stretch (Carboxylic Acid Dimer) | 1710-1680 | Carboxylic Acid |
| C=C Stretch (Aromatic) | 1625-1400 | Aromatic Ring |
| O-H In-Plane Bend | 1440-1260 | Hydroxyl/Carboxylic Acid |
| C-O Stretch (Carboxylic Acid) | 1320-1210 | Carboxylic Acid |
| C-O Stretch (Phenolic) | 1260-1000 | Hydroxyl |
| C-Cl Stretch | 1100-800 | Aryl Halide |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,6-dichloro-3-hydroxybenzoic acid |
| Benzoic acid |
| 2,6-dichlorobenzonitrile |
| 3,5-Dichlorosalicylic acid |
| 3,6-Difluoro-2-hydroxybenzoic acid |
| Dicamba |
| MCPA |
| 4-Chloro-2-methylphenoxyacetic acid |
| 2,4-D |
| 3-hydroxy-2-methylbenzoic acid |
| 3-Fluorophenol |
| 2,3-dichloro aniline |
| 2,6-dichloro aniline |
| 2-chloro-6-fluorobenzoic acid |
| 3,4-dichlorobenzoic acid |
| 2-fluorobenzoic acid |
| 2-Ethyl-3-hexanol p-hydroxybenzoate |
| 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid |
| 3-chloro-2,4-difluoro-5-hydroxybenzoic acid |
| 2,4-difluoro-3-chlororobenzoic acid |
| 4-hydroxy-3-methylbenzoic acid |
| 3,6-dichloro-pyridazine |
Theoretical and Computational Chemistry Studies of 2,6 Dichloro 3 Hydroxybenzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modeling the electronic structure of 2,6-dichloro-3-hydroxybenzoic acid. Methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set are commonly used to achieve a balance between computational cost and accuracy for organic molecules. bhu.ac.in These calculations provide a detailed picture of the molecule's electron distribution, which is key to understanding its stability and reactivity.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For 2,6-dichloro-3-hydroxybenzoic acid, this involves finding the minimum energy conformation of the carboxyl and hydroxyl groups relative to the benzene (B151609) ring and each other.
Intramolecular hydrogen bonding plays a critical role in determining the preferred conformation. A hydrogen bond can form between the hydrogen of the 3-hydroxyl group and the carbonyl oxygen of the carboxylic acid group. The orientation of the carboxylic acid group relative to the adjacent chlorine atom can lead to different conformers, such as syn and anti conformations. nih.gov In the syn conformation, the carbonyl group is oriented towards the chlorine, while in the anti conformation, it is oriented away. The relative energies of these conformers, calculated using DFT, indicate the most stable and likely structure of the molecule in the gas phase. nih.gov Studies on similar molecules, like 2,6-dihydroxybenzoic acid, have shown that intramolecular hydrogen bonds heavily influence the molecule's ability to form intermolecular bonds. nih.gov
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| C-OH (carboxyl) | ~1.35 Å | |
| C-OH (phenol) | ~1.36 Å | |
| C-Cl | ~1.74 Å | |
| Bond Angle | O=C-OH | ~122° |
| C-C-C (ring) | ~120° | |
| C-C-Cl | ~121° |
Frontier Molecular Orbital (FMO) theory is a model used to predict and explain chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). taylorandfrancis.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govtaylorandfrancis.com Conversely, a small energy gap indicates that the molecule is more reactive. taylorandfrancis.com Global reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. For instance, studies on related dichloro-substituted chalcones have shown that isomers with larger HOMO-LUMO gaps are harder and less reactive. nih.gov
Table 2: Illustrative FMO Analysis and Reactivity Descriptors Note: The values are for illustrative purposes to demonstrate the application of FMO theory.
| Parameter | Symbol | Formula | Typical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | ~ -6.5 |
| LUMO Energy | ELUMO | - | ~ -1.8 |
| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.7 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~ 2.35 |
| Chemical Softness | S | 1 / (2η) | ~ 0.21 |
| Electronegativity | χ | -(ELUMO + EHOMO) / 2 | ~ 4.15 |
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movement of every atom in a system over time, based on a force field that describes the interactions between atoms.
For 2,6-dichloro-3-hydroxybenzoic acid, MD simulations can reveal how it interacts with solvent molecules (e.g., water, ethanol) and how it forms aggregates or dimers in solution. nih.gov These simulations are crucial for understanding solubility and the propensity to crystallize. For example, studies on dihydroxybenzoic acids have used MD simulations to show that the extent of intramolecular hydrogen bonding significantly impacts the solid phases formed by influencing how the molecules interact with each other in solution. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. DFT methods are widely used to calculate vibrational frequencies (corresponding to IR and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. bhu.ac.in
Calculated vibrational frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors, so they are typically scaled by an empirical factor to improve agreement with experiment. For NMR, the Gauge-Including Atomic Orbital (GIAO) method combined with DFT is a reliable approach for predicting ¹H and ¹³C chemical shifts. nih.gov By comparing the calculated shifts for different possible isomers or conformers with the experimental spectrum, it is possible to make definitive structural assignments. nih.gov
Charge Transfer Complex Studies and Intermolecular Interactions
2,6-dichloro-3-hydroxybenzoic acid can participate in the formation of charge-transfer (CT) complexes, which are formed between an electron donor and an electron acceptor molecule. mdpi.com In such a complex, an electron is partially transferred from the HOMO of the donor to the LUMO of the acceptor. mdpi.com
Experimental and theoretical studies on complexes between electron acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and various donor molecules show that these interactions can be characterized by the appearance of a new, often colorful, absorption band in the UV-Vis spectrum. mdpi.comasianpubs.orgnih.govnih.gov The stability of these complexes is influenced by hydrogen bonding and other intermolecular forces. mdpi.com DFT calculations can be used to model the geometry of the CT complex, calculate its binding energy, and analyze the nature of the intermolecular interactions. The formation constant (K_f) and thermodynamic parameters (ΔG°, ΔH°, ΔS°) of the complexation can be determined experimentally and provide insight into the stability of the complex. mdpi.com
Thermodynamic Stability and Reaction Pathway Modeling
Computational chemistry can be used to model the thermodynamic stability of 2,6-dichloro-3-hydroxybenzoic acid and its potential reaction pathways. The thermodynamic stability is related to the molecule's total electronic energy and the HOMO-LUMO gap, with a larger gap generally indicating greater stability. taylorandfrancis.com
Reaction pathway modeling involves mapping the potential energy surface for a chemical reaction. This allows for the identification of transition states—the highest energy points along the reaction coordinate—and the calculation of activation energies. This information is vital for understanding reaction mechanisms and predicting reaction rates. For example, FMO theory can predict the most likely sites for electrophilic or nucleophilic attack, and transition state calculations can then be used to model the pathway for reactions like esterification or electrophilic substitution. nih.gov
Applications of 2,6 Dichloro 3 Hydroxybenzoic Acid in Chemical Sciences
Role as a Chemical Synthon in Organic Synthesis
2,6-Dichloro-3-hydroxybenzoic acid is a versatile chemical synthon, or building block, in the field of organic synthesis. Its utility stems from the presence of multiple reactive sites on its aromatic ring: a carboxylic acid group, a hydroxyl group, and two chlorine atoms. This specific arrangement of functional groups allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
The reactivity of the carboxylic acid and hydroxyl groups allows for standard transformations such as esterification, etherification, and amidation. The chlorine atoms can also be substituted or can influence the regioselectivity of further reactions on the benzene (B151609) ring. Research has shown its role as an intermediate in producing various organic compounds, including pharmaceuticals and colorants like pigments and dyes.
One documented synthetic pathway involves the transformation of 2,6-dichloro-3-hydroxybenzoic acid into other substituted benzoic acids. For instance, it can react to form a diazonium salt, which can then undergo further reactions. This reactivity highlights its potential as a starting material for creating a library of substituted aromatic compounds for various research applications. A patent describes a method for its preparation by bubbling chlorine gas through a solution of 3-hydroxybenzoic acid in methanol (B129727) at low temperatures. googleapis.com
Table 1: Selected Synthetic Transformations of 2,6-Dichloro-3-hydroxybenzoic Acid
| Reactant(s) | Reaction Type | Product | Significance |
|---|---|---|---|
| Methylating Agent (e.g., Dimethyl sulfate) | O-Methylation | 3,6-dichloro-2-methoxybenzoic acid (Dicamba) | Key step in herbicide synthesis |
| Nitrating Agent | Electrophilic Aromatic Substitution | Nitrated derivatives | Intermediates for dyes, pharmaceuticals |
| Acylating Agent | Esterification | Aryl esters | Synthesis of proteolytic enzyme inhibitors |
| Halogenating Agent | Halogenation | Further chlorinated derivatives | Modification of electronic properties |
Precursor in Agrochemical Research and Development (e.g., Herbicide Synthesis)
The most significant and well-documented application of 2,6-dichloro-3-hydroxybenzoic acid is in the agrochemical industry, specifically as the penultimate intermediate in the synthesis of the widely used herbicide, dicamba. Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide effective against a broad spectrum of broadleaf weeds, including those resistant to glyphosate.
The synthesis of dicamba from 2,6-dichloro-3-hydroxybenzoic acid involves a straightforward O-methylation of the hydroxyl group at the 2-position. The importance of this precursor has driven research into efficient manufacturing processes, including the development of non-Kolbe-Schmitt routes that synthesize it from salicylic acid in four steps. nih.gov
Beyond its role as a direct precursor, 2,6-dichloro-3-hydroxybenzoic acid is also central to research on the environmental fate and metabolism of dicamba. It is a primary metabolite formed when dicamba is broken down by microorganisms in the soil or within plants. For example, the bacterium Aminobacter sp. MSH1 is known to convert 2,6-dichlorobenzamide (BAM), another environmental micropollutant, into 2,6-dichlorobenzoic acid (2,6-DCBA), which is then transformed by a monooxygenase enzyme into 2,6-dichloro-3-hydroxybenzoic acid. eawag.chacs.orgacs.org Understanding these degradation pathways is crucial for environmental risk assessment and developing bioremediation strategies. eawag.chacs.orgacs.org
Furthermore, to enhance biological efficacy, dimeric derivatives have been synthesized where two molecules of a 3,6-dichloro-2-alkoxybenzoic acid derivative are joined by a methane bridge. This modification increases the molecular size, which can potentially lead to improved interaction with biological targets and enhanced herbicidal potency.
Table 2: Role in the Lifecycle of the Herbicide Dicamba
| Process | Role of 2,6-Dichloro-3-hydroxybenzoic Acid | Starting Material | Product | Context |
|---|---|---|---|---|
| Synthesis | Penultimate Intermediate | 2,6-Dichloro-3-hydroxybenzoic acid | Dicamba | Industrial production of herbicide |
| Metabolism | Primary Metabolite | Dicamba | 2,6-Dichloro-3-hydroxybenzoic acid | Biodegradation in soil and plants |
| Biotransformation | Intermediate | 2,6-Dichlorobenzoic acid (2,6-DCBA) | 2,6-Dichloro-3-hydroxybenzoic acid | Microbial degradation of related pollutants |
Applications in Materials Science and Polymer Chemistry
While substituted benzoic acids and phenols are foundational monomers and additives in materials and polymer science, specific applications of 2,6-dichloro-3-hydroxybenzoic acid are not widely documented in the available scientific literature. The presence of the carboxylic acid and hydroxyl functional groups suggests its potential as a monomer for producing polyesters or polycarbonates. The chlorine substituents would impart distinct properties to such polymers, potentially enhancing thermal stability, flame retardancy, and chemical resistance. However, current research has not extensively explored these possibilities.
Development of Novel Analytical Reagents and Probes
In analytical chemistry, 2,6-dichloro-3-hydroxybenzoic acid primarily serves as a reference standard and an analyte in methods developed to study environmental contamination and bioremediation. ambeed.com Its main application is in the analysis of the herbicide dicamba and its degradation products in environmental samples like soil and groundwater. eawag.chacs.orgacs.org High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common techniques where having a pure standard of this compound is essential for accurate quantification. While it is a key compound in analytical methods, there is no significant evidence in the literature of it being used as a foundational platform for the development of novel analytical reagents, sensors, or molecular probes.
Utilization in Nano-bio Applications
Based on a review of the available scientific literature, there are no well-documented applications of 2,6-dichloro-3-hydroxybenzoic acid in the field of nano-bio applications. The functional groups present on the molecule, particularly the carboxylic acid, are often used to functionalize or cap nanoparticles for various purposes, including drug delivery and bio-imaging. However, the specific use of this compound for such applications has not been reported. Therefore, its role in this emerging field remains an area for potential future investigation rather than a current application.
Environmental Chemistry and Abiotic/biotic Degradation of 2,6 Dichloro 3 Hydroxybenzoic Acid
Abiotic Degradation Pathways in Environmental Matrices (e.g., Photolysis, Hydrolysis)
Abiotic degradation involves chemical transformation without the intervention of living organisms. For chlorinated aromatic compounds, key pathways include photolysis and hydrolysis.
Photolysis: The degradation of chlorinated organic pollutants in water can be induced by hydroxyl radicals (•OH) generated through photochemical processes. nih.gov The presence of a hydroxyl group on the benzene (B151609) ring of 2,6-dichloro-3-hydroxybenzoic acid may influence its photolytic behavior. Studies on other hydroxybenzoic acids indicate they can act as sensitizers in the photochemical production of hydroxylating species, suggesting a potential for self-sensitized degradation or reaction with photochemically produced oxidants. nih.gov The absorption of UV radiation can lead to the cleavage of the carbon-chlorine bond or oxidation of the aromatic ring, initiating degradation. However, specific quantum yields and rate constants for the direct or indirect photolysis of 2,6-dichloro-3-hydroxybenzoic acid are not well-documented in existing literature.
Hydrolysis: Hydrolysis is the cleavage of chemical bonds by the addition of water. The carbon-chlorine bonds on an aromatic ring are generally stable and resistant to hydrolysis under typical environmental pH and temperature conditions. While hydrolysis can be a degradation route for some chlorinated compounds, often involving acid or base catalysis, there is little evidence to suggest it is a significant pathway for dichlorinated benzoic acids in the environment. wright.eduyoutube.com The carboxylic acid and hydroxyl groups are stable and unlikely to undergo hydrolysis in environmental settings. Patent literature describes alkaline hydrolysis of 2,6-dichlorobenzoic acid at high temperatures (100-220°C) to produce 2,6-dihydroxybenzoic acid, but these conditions are not representative of the natural environment. google.com
Microbial Biotransformation and Biodegradation Mechanisms
The biodegradation of chlorinated aromatic compounds is a critical process for their removal from the environment. Microorganisms have evolved diverse enzymatic systems to break down these persistent molecules. researchgate.net
While no microbial strains have been specifically identified for the degradation of 2,6-dichloro-3-hydroxybenzoic acid, numerous bacteria have been isolated that can degrade other chlorinated benzoic acid isomers. These organisms provide a strong indication of the types of microbes that could potentially metabolize the target compound. The ability to degrade these analogous structures is often plasmid-borne. researchgate.net
| Microbial Genus | Degraded Compound(s) | Reference |
|---|---|---|
| Pseudomonas | 3-Chlorobenzoic acid (3-CBA), 2,5-Dichlorobenzoic acid | oup.comnih.gov |
| Alcaligenes | 2,3-Dichlorobenzoic acid (2,3-diCBA) | oup.com |
| Aminobacter | 2,6-Dichlorobenzoic acid (2,6-DCBA) | researchgate.net |
| Cupriavidus | 4-Chlorobenzoic acid (4-CBA), 3-Chlorobenzoic acid (3-CBA) | nih.govnih.gov |
| Rhodococcus | 3-Chlorobenzoate | nih.gov |
| Burkholderia | Chlorobenzoates | nih.gov |
| Aeromonas | 2-CBA, 3-CBA, 4-CBA, 3,4-DCBA | jbarbiomed.comscispace.com |
These strains often utilize the chlorinated compounds as a sole source of carbon and energy. nih.govjbarbiomed.com
The microbial degradation of chlorinated aromatic acids typically proceeds through a series of steps to channel the compound into central metabolic pathways like the Krebs cycle. nih.gov For 2,6-dichloro-3-hydroxybenzoic acid, a hypothetical pathway can be constructed based on established mechanisms for similar compounds.
Initial Attack: Degradation can be initiated by either dehalogenation or further hydroxylation.
Dehalogenation: A key step is the removal of chlorine atoms. Hydrolytic dehalogenation replaces a chlorine atom with a hydroxyl group. For instance, the degradation of 4-chlorobenzoic acid by Cupriavidus sp. begins with a hydrolytic dehalogenation to form 4-hydroxybenzoic acid. nih.gov A similar initial step could convert 2,6-dichloro-3-hydroxybenzoic acid to a monochloro-dihydroxybenzoic acid or a dichloro-dihydroxybenzoic acid if the initial attack is hydroxylation.
Hydroxylation: Dioxygenase enzymes can introduce additional hydroxyl groups onto the aromatic ring, making it more susceptible to cleavage. researchgate.net This often results in the formation of chlorinated catechols. nih.gov
Ring Cleavage: Once di-hydroxylated, the aromatic ring is cleaved by dioxygenase enzymes. This can occur via two main routes:
Ortho-cleavage: The ring is cleaved between the two hydroxyl groups.
Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups. jbarbiomed.comresearchgate.net The resulting aliphatic acids are then further metabolized. jbarbiomed.com
Decarboxylation: The removal of the carboxyl group as CO2 can occur at various stages, though it is often a later step after ring cleavage. However, some microorganisms can perform an initial non-oxidative decarboxylation. researchgate.net
| Potential Metabolite | Precursor | Transformation Step |
|---|---|---|
| 6-chloro-2,3-dihydroxybenzoic acid | 2,6-dichloro-3-hydroxybenzoic acid | Hydrolytic Dehalogenation |
| 2-chloro-3,6-dihydroxybenzoic acid | 2,6-dichloro-3-hydroxybenzoic acid | Hydrolytic Dehalogenation |
| 2,6-dichloro-3,4-dihydroxybenzoic acid (a chloroprotocatechuate) | 2,6-dichloro-3-hydroxybenzoic acid | Hydroxylation |
| Chlorinated cis,cis-muconic acid derivatives | Chlorinated catechol intermediate | Ortho Ring Cleavage |
| Chlorinated 2-hydroxymuconic semialdehyde derivatives | Chlorinated catechol intermediate | Meta Ring Cleavage |
The biodegradation of chlorinated aromatics is mediated by specific enzymes that have evolved to handle these xenobiotic compounds. nih.gov
Dehalogenases: These enzymes catalyze the cleavage of carbon-halogen bonds.
Hydrolytic Dehalogenases: These enzymes use a water molecule to replace a halogen atom with a hydroxyl group, as seen in the degradation of 4-chlorobenzoate. nih.govmdpi.com
Dioxygenases: These enzymes can initiate the degradation process by incorporating two atoms of oxygen into the aromatic ring. This can lead to hydroxylation and, in some cases, spontaneous dehalogenation. Benzoate-1,2-dioxygenase, for example, can act on 3-chlorobenzoic acid. researchgate.netresearchgate.net
Monooxygenases and Dioxygenases: These are crucial for hydroxylating the aromatic ring to prepare it for cleavage. For example, 4-hydroxybenzoate-3-monooxygenase converts 4-hydroxybenzoic acid to protocatechuic acid. nih.govresearchgate.net
Peroxidases: These enzymes, found in microbes and plants, can also contribute to the degradation of phenolic pollutants through oxidative processes. researchgate.net
The specific enzymes that would act on 2,6-dichloro-3-hydroxybenzoic acid have not been identified, but they would likely belong to these well-characterized families of enzymes involved in aromatic compound degradation. nih.gov
Environmental Fate Modeling and Persistence Studies
Environmental fate models are computational tools used to predict the distribution, transport, and persistence of chemicals in the environment. researchgate.netrsc.org Models like the Level III fugacity model calculate the partitioning of a chemical between environmental compartments such as air, water, soil, and sediment. osti.gov
To model the fate of 2,6-dichloro-3-hydroxybenzoic acid, key physicochemical properties would be required, including its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and acid dissociation constant (pKa). As an organic acid, its partitioning behavior will be highly pH-dependent. nih.gov
Persistence: The persistence of a chemical is defined by its half-life in a particular environmental compartment.
Soil: Chlorinated benzoic acids can be persistent in soil, but their degradation can be enhanced by the presence of suitable microbial populations and plant-bacteria associations. oup.com
Water: In aquatic systems, persistence is determined by the rates of photolysis and biodegradation. While data for the specific half-life of 2,6-dichloro-3-hydroxybenzoic acid is unavailable, chlorinated organic pollutants are generally considered persistent. nih.govpops.int The strong C-Cl bond contributes to the recalcitrance of these molecules. nih.gov
Bayesian inference models are increasingly used to characterize the distributions of reported half-lives for pesticides and their transformation products, accounting for variability in experimental data. researchgate.net Such an approach could be applied to 2,6-dichloro-3-hydroxybenzoic acid if sufficient experimental data were available.
Analytical Methodologies for Environmental Monitoring of Degradation Products
Detecting and quantifying 2,6-dichloro-3-hydroxybenzoic acid and its transformation products in complex environmental matrices like water, soil, and sediment requires sensitive and selective analytical methods. amecj.com
The most common approaches involve chromatography coupled with mass spectrometry.
Sample Preparation: Solid-phase extraction (SPE) is frequently used to extract and concentrate chlorinated benzoic acids and their metabolites from aqueous samples.
Separation and Detection:
High-Performance Liquid Chromatography (HPLC): Often used in reversed-phase mode, HPLC is well-suited for separating polar compounds like benzoic acids. researchgate.netresearchgate.net
Gas Chromatography (GC): This technique requires a derivatization step to convert the non-volatile benzoic acids into more volatile esters or ethers before analysis.
Mass Spectrometry (MS): Coupling HPLC or GC with MS (LC-MS or GC-MS), particularly tandem mass spectrometry (MS/MS), provides high sensitivity and specificity, allowing for confident identification and quantification at very low concentrations (ng/L levels). csbsju.edu
These methods are capable of separating and identifying various isomers of chlorinated and hydroxylated benzoic acids, which is crucial for tracking degradation pathways. researchgate.netresearchgate.net
| Technique | Description | Typical Application | Reference |
|---|---|---|---|
| SPE-LC-MS/MS | Solid-Phase Extraction followed by Liquid Chromatography-Tandem Mass Spectrometry | Quantification of polar degradation products in water samples at trace levels. | csbsju.edu |
| GC-MS | Gas Chromatography-Mass Spectrometry | Analysis of volatile or derivatized compounds in various environmental media. | csbsju.edunih.gov |
| HPLC-UV | High-Performance Liquid Chromatography with Ultraviolet Detection | Separation and quantification of isomers when concentrations are sufficiently high. | researchgate.net |
Advanced Analytical Methodologies for 2,6 Dichloro 3 Hydroxybenzoic Acid Quantification and Purity Assessment in Research
Chromatographic Separations (HPLC, GC) for Purity and Mixture Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstones for the separation, identification, and quantification of 2,6-dichloro-3-hydroxybenzoic acid and its related impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like 2,6-dichloro-3-hydroxybenzoic acid. A typical HPLC method for the analysis of benzoic acid derivatives involves reversed-phase chromatography. thaiscience.infougm.ac.id In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). thaiscience.infonih.gov The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light. nih.govnih.gov
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Direct analysis of carboxylic acids like 2,6-dichloro-3-hydroxybenzoic acid by GC can be challenging due to their polarity and tendency to form hydrogen bonds, which can lead to poor peak shape and adsorption on the column. chromforum.org Therefore, derivatization is often required to convert the carboxylic acid and hydroxyl groups into less polar and more volatile esters or silyl (B83357) ethers. nih.govnih.gov Following derivatization, the compound can be effectively separated on a non-polar or medium-polarity capillary column and detected by a Flame Ionization Detector (FID) or a mass spectrometer. researchgate.netscholarsresearchlibrary.com
Table 1: Illustrative HPLC Method Parameters for Analysis of a Dichlorinated Benzoic Acid Derivative
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical but representative set of HPLC conditions based on methods for similar compounds.
The development and validation of analytical methods for quantifying 2,6-dichloro-3-hydroxybenzoic acid in complex matrices, such as biological fluids or environmental samples, are critical to ensure the accuracy and reliability of the data. Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.govpharmaguideline.comsynthinkchemicals.com
Key validation parameters include:
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components like impurities, degradation products, or matrix components. chromatographyonline.com
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. chromatographyonline.comindexcopernicus.com
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked matrices. thaiscience.infonih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govpharmaguideline.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. chromatographyonline.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. thaiscience.infochromatographyonline.com
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. thaiscience.info
Table 2: Typical Validation Parameters and Acceptance Criteria for an HPLC Method
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≥ 3 |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
This table provides illustrative acceptance criteria based on common pharmaceutical industry standards.
Hyphenated techniques, which couple a separation technique with a spectrometric detection method, offer enhanced selectivity and sensitivity for the analysis of 2,6-dichloro-3-hydroxybenzoic acid.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the qualitative and quantitative capabilities of mass spectrometry. After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for unambiguous identification. Selected Ion Monitoring (SIM) can be used for highly sensitive and selective quantification. nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for analyzing compounds in complex matrices. nih.gov It couples HPLC with a tandem mass spectrometer (e.g., a triple quadrupole). The first quadrupole selects the precursor ion of the analyte, which is then fragmented in a collision cell. The second quadrupole then selects a specific product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. nih.gov LC-MS/MS is particularly useful for analyzing biological samples with minimal sample preparation. nih.gov
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a sensitive and often cost-effective alternative for the detection and characterization of 2,6-dichloro-3-hydroxybenzoic acid. researchgate.net These methods are based on the electrochemical properties of the analyte, specifically the oxidation of the phenolic hydroxyl group. benthamdirect.commdpi.com
Techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry can be employed. researchgate.net The oxidation potential of the phenolic group can provide qualitative information, while the peak current is proportional to the concentration of the analyte, allowing for quantitative analysis. The presence of electron-withdrawing chlorine atoms on the benzene ring is expected to influence the oxidation potential. To enhance sensitivity and selectivity, chemically modified electrodes can be used. mdpi.com For instance, electrodes modified with nanomaterials or enzymes can lower the overpotential for oxidation and reduce interferences. uniroma1.it
Spectrophotometric Techniques for Quantitative Analysis in Research Samples
UV-Visible spectrophotometry is a simple and rapid technique that can be used for the quantitative analysis of 2,6-dichloro-3-hydroxybenzoic acid in research samples, particularly for in-process monitoring or in simple matrices. nih.gov The method relies on the principle that the analyte absorbs light in the ultraviolet region of the electromagnetic spectrum due to the presence of the chromophoric benzene ring. nist.gov
The wavelength of maximum absorbance (λmax) is determined, and a calibration curve of absorbance versus concentration is constructed using standards of known concentration. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The presence of the carboxyl and hydroxyl groups, and their state of ionization, can influence the UV spectrum, a property that can be exploited in techniques like difference spectrophotometry to enhance selectivity. nih.govnist.gov For instance, the phenolic hydroxyl group in 2,6-dichloro-3-hydroxybenzoic acid can form a colored complex with iron(III) ions, and the intensity of this color can be measured to determine the concentration. rsc.org
Advanced Sample Preparation and Derivatization Strategies for Analytical Purposes
Effective sample preparation is crucial for accurate and reliable analysis, especially when dealing with complex matrices. chromatographyonline.comchromatographyonline.com The goal is to isolate the analyte of interest from interfering components and to concentrate it to a level suitable for the analytical instrument.
Common sample preparation techniques include:
Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases. For 2,6-dichloro-3-hydroxybenzoic acid, this could involve extracting it from an acidified aqueous sample into an organic solvent. chromatographyonline.com
Solid-Phase Extraction (SPE): This technique uses a solid sorbent packed in a cartridge to retain the analyte from a liquid sample. The analyte is then eluted with a small volume of a suitable solvent. SPE can be used for sample clean-up, concentration, and solvent exchange. umb.edu
Derivatization is often employed, particularly for GC analysis, to improve the volatility and thermal stability of 2,6-dichloro-3-hydroxybenzoic acid. research-solution.comlibretexts.org Common derivatization strategies for carboxylic acids and phenols include:
Silylation: This involves reacting the active hydrogen atoms of the carboxyl and hydroxyl groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) derivatives. nih.govlmaleidykla.lt
Alkylation/Esterification: This converts the carboxylic acid to an ester (e.g., a methyl or ethyl ester) and the phenol (B47542) to an ether. libretexts.orgcolostate.edu Reagents like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst can be used.
Acylation: This involves the reaction of the hydroxyl and amino groups with an acylating agent to form esters and amides, respectively. libretexts.org
For LC-MS/MS, derivatization can also be used to enhance ionization efficiency and improve sensitivity. nih.gov The choice of sample preparation and derivatization strategy depends on the nature of the sample matrix, the concentration of the analyte, and the analytical technique being used. sciety.org
Table 3: Common Derivatization Reagents for GC Analysis of Carboxylic Acids and Phenols
| Derivatization Reagent | Target Functional Group(s) | Resulting Derivative |
| BSTFA | Carboxylic Acid, Phenol | Trimethylsilyl (TMS) Ester/Ether |
| Diazomethane | Carboxylic Acid | Methyl Ester |
| BF₃/Methanol | Carboxylic Acid | Methyl Ester |
| Pentafluorobenzyl Bromide (PFBBr) | Carboxylic Acid, Phenol | PFB Ester/Ether |
Emerging Research Frontiers and Future Directions for 2,6 Dichloro 3 Hydroxybenzoic Acid Studies
Exploration of Novel Synthetic Strategies with Enhanced Sustainability
The traditional synthesis of chlorinated benzoic acids often involves multi-step processes that can generate significant waste and utilize harsh reagents. google.com For instance, the synthesis of the related 3,6-dichloro-2-hydroxybenzoic acid via the Klobe-Schmitt reaction requires high pressure and can result in moderate yields. google.com Consequently, the development of sustainable and efficient synthetic routes is a paramount goal in modern chemistry.
Green chemistry principles are increasingly being applied to the synthesis of aromatic compounds. wjpmr.comresearchgate.net These approaches prioritize waste prevention, atom economy, and the use of safer solvents and catalysts. wjpmr.commdpi.com For 2,6-dichloro-3-hydroxybenzoic acid and its isomers, research is trending towards several key areas:
Catalytic Systems: The use of transition metal catalysts is a cornerstone of modern organic synthesis. mdpi.com Research into novel catalysts for the selective chlorination and carboxylation of phenolic precursors could lead to more direct and efficient synthetic pathways. For example, methods for synthesizing 2,6-dichlorobenzoic acid have utilized Lewis acids as catalysts, requiring only small amounts to be effective. google.com
Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. researchgate.net The use of decarboxylases for carboxylation reactions using CO2 is an area of active research for producing hydroxybenzoic acids. mdpi.com Exploring enzymes like halogenases and carboxylases for the specific synthesis of 2,6-dichloro-3-hydroxybenzoic acid from simple precursors could dramatically improve the sustainability of its production.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can offer significant advantages in terms of reaction speed, control, and scalability, often leading to higher yields and reduced energy consumption. mdpi.com Microwave irradiation, for instance, has been shown to accelerate the synthesis of various heterocyclic compounds while reducing solvent volume. mdpi.com
Solvent-Free and Aqueous Synthesis: Moving away from volatile organic solvents is a key tenet of green chemistry. mdpi.com Developing synthetic methods that can be performed in water or without a solvent altogether, such as through mechanochemical grinding, would significantly reduce the environmental impact of producing chlorinated aromatic acids. wjpmr.combrazilianjournals.com.br
A patent for the synthesis of 2-hydroxy-3,6-dichlorobenzoic acid highlights a method with easily available raw materials and less wastewater. google.com Another approach for preparing 2,6-dichloro-3-fluorobenzonitrile (B173952) from an industrial by-product demonstrates a move towards resource efficiency. researchgate.net
Advanced Computational Approaches for Predictive Modeling of Reactivity and Properties
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental research and accelerating discovery. For 2,6-dichloro-3-hydroxybenzoic acid, advanced computational methods are crucial for elucidating its fundamental properties and reactivity.
Density Functional Theory (DFT): DFT calculations are widely used to predict molecular structures, electronic properties, and reaction mechanisms. For chlorinated aromatic acids, DFT can be employed to understand the influence of the chlorine and hydroxyl substituents on the acidity of the carboxylic acid group, the molecule's reactivity in various chemical transformations, and its spectroscopic characteristics.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): QSAR and QSPR models are statistical methods that correlate a compound's structure with its biological activity or physical properties, respectively. sciepub.com For halogenated aromatic compounds, these models can predict properties like toxicity, environmental fate, and potential applications. sciepub.comnih.gov Developing robust QSAR/QSPR models for chlorinated benzoic acids could aid in the design of new molecules with desired characteristics while minimizing undesirable ones.
Machine Learning (ML) and Artificial Intelligence (AI): The integration of ML and AI is revolutionizing chemical research. biorxiv.org Delta-ML, a technique that uses machine learning to correct lower-level quantum calculations, shows promise for rapidly and accurately predicting the properties of large sets of molecules like chlorinated polycyclic aromatic hydrocarbons. biorxiv.org These approaches can be trained on existing data to predict the properties and reactivity of novel chlorinated aromatic acids, including 2,6-dichloro-3-hydroxybenzoic acid, with increasing accuracy.
The table below presents some computed properties of 2,6-dichloro-3-hydroxybenzoic acid, which can be further refined and expanded through advanced computational studies. nih.gov
| Property | Value |
| Molecular Weight | 207.01 g/mol |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 205.9537481 g/mol |
| Monoisotopic Mass | 205.9537481 g/mol |
| Topological Polar Surface Area | 57.5 Ų |
| Heavy Atom Count | 12 |
| Complexity | 215 |
Development of Next-Generation Materials Utilizing Dichlorohydroxybenzoic Acid Scaffolds
The unique structural and electronic properties of 2,6-dichloro-3-hydroxybenzoic acid make it an intriguing building block for the creation of novel materials with tailored functionalities. The presence of multiple functional groups—a carboxylic acid, a hydroxyl group, and chlorine atoms—allows for a variety of chemical modifications and incorporation into larger molecular architectures.
Polymers and Copolymers: The carboxylic acid and hydroxyl groups can be used as monomers in polymerization reactions to create polyesters and other polymers. The chlorine atoms can influence the polymer's properties, such as thermal stability, flame retardancy, and solubility. Research in this area could lead to the development of specialty polymers with unique characteristics. For example, acid-degradable polymers are being investigated for applications like drug delivery. rsc.org
Metal-Organic Frameworks (MOFs): The carboxylate group of 2,6-dichloro-3-hydroxybenzoic acid is an ideal linker for the construction of MOFs. These crystalline materials have high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The chlorine and hydroxyl substituents can be used to tune the pore environment and chemical properties of the MOF.
Liquid Crystals: Benzoic acid derivatives are known to form the basis of some liquid crystalline materials. By modifying the structure of 2,6-dichloro-3-hydroxybenzoic acid, it may be possible to design new liquid crystals with specific phase behaviors and optical properties.
Functional Dyes and Pigments: The aromatic ring system and its substituents can be chemically modified to create new chromophores. These could find applications as dyes or pigments with specific colors and properties, such as high stability or sensitivity to environmental changes.
Interdisciplinary Research Integrating Environmental and Synthetic Chemistry
The study of chlorinated aromatic acids like 2,6-dichloro-3-hydroxybenzoic acid inherently lies at the intersection of synthetic and environmental chemistry. Understanding the environmental fate and impact of these compounds is as crucial as developing new ways to synthesize them.
Biodegradation and Bioremediation: Chlorinated aromatic compounds can be persistent environmental pollutants. taylorandfrancis.com Research into the microbial degradation of these compounds is essential for developing effective bioremediation strategies. nih.govoup.com Studies have shown that the position of halogen substituents on benzoic acid derivatives influences their biodegradability, with 2-substituted isomers often being more resistant. nih.govresearchgate.net Identifying and engineering microorganisms or microbial consortia capable of degrading 2,6-dichloro-3-hydroxybenzoic acid could provide a sustainable solution for environmental cleanup. nih.govscispace.com Gut microbiota have also been shown to transform aromatic compounds. acs.org
Ecotoxicology: Understanding the potential toxicity of 2,6-dichloro-3-hydroxybenzoic acid and its degradation products to various organisms is a critical aspect of its environmental risk assessment. This requires interdisciplinary collaboration between chemists, toxicologists, and environmental scientists.
Synthesis for Environmental Applications: Synthetic chemistry can also contribute to environmental solutions. For example, creating stable, isotopically labeled versions of 2,6-dichloro-3-hydroxybenzoic acid, such as the phenyl-¹³C₆ variant, is vital for its use as an internal standard in environmental monitoring and metabolic studies. sigmaaldrich.com
The table below summarizes the degradation order of halogenated benzoic acid isomers, highlighting the challenges in degrading 2-substituted compounds. nih.govresearchgate.net
| Degradation Order | Isomer Position |
| 1 | 4-substituted |
| 2 | 3-substituted |
| 3 | 2-substituted |
Challenges and Opportunities in Fundamental Chemical Research of Chlorinated Aromatic Acids
Despite the advances, significant challenges and exciting opportunities remain in the fundamental chemical research of chlorinated aromatic acids, including 2,6-dichloro-3-hydroxybenzoic acid.
Challenges:
Regioselectivity: Achieving precise control over the position of chlorine atoms and other substituents on the aromatic ring during synthesis remains a significant challenge. Developing highly regioselective synthetic methods is crucial for producing specific isomers without the need for difficult purification steps.
C-H Activation: The direct, selective functionalization of C-H bonds is a major goal in organic synthesis. Developing methods for the C-H activation of chlorinated benzoic acids could open up new avenues for creating complex molecules.
Understanding Reaction Mechanisms: A deeper understanding of the mechanisms of both the synthesis and degradation of these compounds is needed to optimize processes and predict outcomes. This includes elucidating the role of catalysts, intermediates, and environmental factors. nih.gov
Analytical Methods: The accurate detection and quantification of chlorinated aromatic acids and their transformation products in complex environmental matrices require sensitive and selective analytical techniques.
Opportunities:
New Catalytic Systems: The discovery of new catalysts, including those based on earth-abundant metals or biocatalytic systems, could revolutionize the synthesis of these compounds.
Sustainable Feedstocks: Exploring the use of renewable feedstocks, such as lignin-derived benzoic acid derivatives, for the synthesis of functionalized aromatic compounds presents a significant opportunity for green chemistry. rsc.org
Novel Applications: As our understanding of the properties of chlorinated aromatic acids grows, so too will the potential for their application in new areas of materials science, medicine, and agriculture. The related compound Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide. google.comwikipedia.org
Interdisciplinary Collaboration: The most significant breakthroughs are likely to come from collaborations between synthetic chemists, computational chemists, materials scientists, and environmental scientists.
Q & A
Basic: What are the primary synthetic routes for 2,6-dichloro-3-hydroxybenzoic acid?
Methodological Answer:
The compound is typically synthesized via chlorination of 3-hydroxybenzoic acid derivatives. For example, direct chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperature (60–80°C) introduces chlorine atoms at the 2- and 6-positions of the benzene ring. Post-synthesis purification involves recrystallization from ethanol or aqueous solutions .
Advanced: How can researchers optimize the chlorination step to minimize byproducts and improve yield?
Methodological Answer:
Key factors include:
- Catalyst selection : Lewis acids like FeCl₃ enhance regioselectivity during chlorination.
- Reaction medium : Using polar aprotic solvents (e.g., DMF) improves reagent solubility.
- Temperature control : Gradual heating (40°C → 80°C) prevents over-chlorination.
- In situ monitoring : TLC or HPLC can track reaction progress to terminate at the desired stage .
Basic: What spectroscopic techniques are used to characterize 2,6-dichloro-3-hydroxybenzoic acid?
Methodological Answer:
- NMR : H NMR identifies hydroxyl (-OH) and aromatic protons, while C NMR confirms chlorine substitution patterns.
- IR Spectroscopy : Peaks at 1680–1700 cm (C=O stretching) and 3200–3400 cm (-OH) are diagnostic.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 221 for C₇H₄Cl₂O₃) validate molecular weight .
Advanced: How should researchers address contradictions in spectral data during structural elucidation?
Methodological Answer:
Contradictions may arise from:
- Tautomerism : The hydroxyl group may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated solvents (DMSO-d₆) to stabilize tautomers.
- Impurity interference : Compare experimental data with computational predictions (e.g., DFT-based IR/NMR simulations) to isolate artifacts .
Basic: What safety protocols are critical when handling 2,6-dichloro-3-hydroxybenzoic acid?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Emergency measures : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution .
Advanced: What strategies can resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
- Solvent effects : Test activity in multiple solvents (DMSO, PBS) to rule out solubility artifacts.
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers .
Advanced: How is 2,6-dichloro-3-hydroxybenzoic acid utilized in drug design?
Methodological Answer:
The compound serves as:
- Pharmacophore scaffold : Its hydroxyl and chlorine groups enhance binding to target proteins (e.g., kinase inhibitors).
- Prodrug precursor : Esterification of the carboxylic acid group improves bioavailability.
- Metal chelator : The hydroxyl and carboxylate groups coordinate with metal ions in metalloenzyme inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
